3-[5-(2-Methoxy-phenylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid 3-[5-(2-Methoxy-phenylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid
Brand Name: Vulcanchem
CAS No.: 496019-80-8
VCID: VC0488949
InChI: InChI=1S/C18H16N2O5S/c1-25-14-8-3-2-7-13(14)19-15-16(21)20(18(24)26-15)10-11-5-4-6-12(9-11)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
SMILES: COC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O
Molecular Formula: C18H16N2O5S
Molecular Weight: 372.4g/mol

3-[5-(2-Methoxy-phenylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid

CAS No.: 496019-80-8

Main Products

VCID: VC0488949

Molecular Formula: C18H16N2O5S

Molecular Weight: 372.4g/mol

3-[5-(2-Methoxy-phenylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid - 496019-80-8

CAS No. 496019-80-8
Product Name 3-[5-(2-Methoxy-phenylamino)-2,4-dioxo-thiazolidin-3-ylmethyl]-benzoic acid
Molecular Formula C18H16N2O5S
Molecular Weight 372.4g/mol
IUPAC Name 3-[[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid
Standard InChI InChI=1S/C18H16N2O5S/c1-25-14-8-3-2-7-13(14)19-15-16(21)20(18(24)26-15)10-11-5-4-6-12(9-11)17(22)23/h2-9,15,19H,10H2,1H3,(H,22,23)
Standard InChIKey CVIBETWEMRNULU-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O
Canonical SMILES COC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CC3=CC(=CC=C3)C(=O)O
PubChem Compound 3155759
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator